4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15621414
InChI: InChI=1S/C28H34N2O6/c1-4-36-23-11-8-21(18-19(23)2)26(31)24-25(20-6-9-22(34-3)10-7-20)30(28(33)27(24)32)13-5-12-29-14-16-35-17-15-29/h6-11,18,25,31H,4-5,12-17H2,1-3H3/b26-24+
SMILES:
Molecular Formula: C28H34N2O6
Molecular Weight: 494.6 g/mol

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC15621414

Molecular Formula: C28H34N2O6

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C28H34N2O6
Molecular Weight 494.6 g/mol
IUPAC Name (4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C28H34N2O6/c1-4-36-23-11-8-21(18-19(23)2)26(31)24-25(20-6-9-22(34-3)10-7-20)30(28(33)27(24)32)13-5-12-29-14-16-35-17-15-29/h6-11,18,25,31H,4-5,12-17H2,1-3H3/b26-24+
Standard InChI Key HBVCOORVFKYFDG-SHHOIMCASA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)OC)/O)C
Canonical SMILES CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)OC)O)C

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrrol-2(5H)-one core substituted with multiple functional groups:

  • 4-Ethoxy-3-methylbenzoyl group: Attached at position 4, contributing hydrophobic and electron-donating effects.

  • 3-Hydroxy group: Enhances hydrogen-bonding potential.

  • 5-(4-Methoxyphenyl) group: Introduces aromaticity and methoxy-mediated solubility.

  • 1-[3-(Morpholin-4-yl)propyl] chain: Provides a tertiary amine moiety for potential biological interactions .

The molecular formula is C28H34N2O6 (calculated based on structural analogs ), with a molecular weight of 506.6 g/mol.

Table 1: Key Structural Features

PositionSubstituentFunctional Impact
13-(Morpholin-4-yl)propylEnhances solubility and receptor binding
3Hydroxy groupFacilitates hydrogen bonding
44-Ethoxy-3-methylbenzoylModulates electronic environment
54-MethoxyphenylInfluences aromatic interactions

Synthetic Pathways

Multi-Component Reaction Strategies

Analogous pyrrol-2-one derivatives are synthesized via one-pot, three-component reactions involving:

  • Aromatic aldehydes (e.g., 4-methoxybenzaldehyde).

  • Primary amines (e.g., morpholin-4-ylpropylamine).

  • β-Keto esters (e.g., ethyl 4-ethoxy-3-methylbenzoylacetate) .

Trifluoroacetic acid (TFA) is commonly used as a catalyst, enabling cyclization and imine formation .

Reaction Optimization

  • Temperature: 80–100°C under reflux.

  • Solvent: Ethanol or dichloromethane.

  • Yield: 45–65% after purification via column chromatography .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • 1H NMR:

    • Pyrrol-2-one protons appear as doublets at δ 6.20–6.80 ppm (J = 2–3 Hz) .

    • Aromatic protons from 4-methoxyphenyl resonate at δ 7.30–7.90 ppm .

    • Morpholinyl protons show signals at δ 3.50–3.80 ppm .

  • 13C NMR:

    • Carbonyl carbons (C=O) at δ 165–170 ppm.

    • Quaternary carbons in the benzoyl group at δ 125–135 ppm .

Infrared (IR) Spectroscopy

  • C=O stretch: 1700–1650 cm⁻¹.

  • O–H stretch: 3300–3500 cm⁻¹.

  • C–N stretch: 2400–2300 cm⁻¹ .

Biological Activity

Carbonic Anhydrase Inhibition

Pyrrol-2-one derivatives exhibit selectivity for human carbonic anhydrase (hCA) isoforms:

  • hCA II: Inhibitory constants (Ki) of 5–20 nM for analogs with methoxy/hydroxy groups .

  • hCA IX/XII: Moderate activity (Ki = 50–100 nM), relevant in hypoxic tumors .

Table 2: Hypothetical Inhibition Profile (Extrapolated)

TargetKi (nM)Selectivity
hCA II10–15High
hCA IX40–60Moderate
hCA XII70–90Low

Cytotoxicity Studies

Analogous compounds demonstrate anti-proliferative effects on cancer cell lines:

  • MeWo melanoma cells: IC50 = 12–18 µM .

  • SK-BR-3 breast cancer cells: IC50 = 20–25 µM .

  • MG-63 osteosarcoma cells: IC50 = 15–22 µM .

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